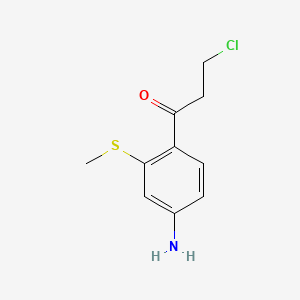![molecular formula C11H10FIN4O B14036836 5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde CAS No. 2055840-55-4](/img/structure/B14036836.png)
5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde is a complex organic compound that features a unique combination of fluorocyclopropyl, iodo, and bipyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This method involves the use of a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl and alkenyl (pseudo)halides under palladium-catalyzed conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The fluorocyclopropyl group can be introduced via Stille cross-coupling
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Bipyrazoles: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the aldehyde group.
Applications De Recherche Scientifique
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structural features.
Materials Science: Can be used in the synthesis of novel materials with specific properties.
Chemical Biology: Useful in studying biological processes and interactions at the molecular level
Mécanisme D'action
The mechanism of action of 5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its biological activity. The iodo group can participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.
Fluorocyclopropane Derivatives: Compounds with similar fluorocyclopropyl groups.
Uniqueness
5’-(1-Fluorocyclopropyl)-3-iodo-2’-methyl-2’H-[1,3’-bipyrazole]-4’-carbaldehyde is unique due to its combination of fluorocyclopropyl, iodo, and bipyrazole groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
2055840-55-4 |
|---|---|
Formule moléculaire |
C11H10FIN4O |
Poids moléculaire |
360.13 g/mol |
Nom IUPAC |
3-(1-fluorocyclopropyl)-5-(3-iodopyrazol-1-yl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H10FIN4O/c1-16-10(17-5-2-8(13)14-17)7(6-18)9(15-16)11(12)3-4-11/h2,5-6H,3-4H2,1H3 |
Clé InChI |
MVEHGDSSPBMFLU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C2(CC2)F)C=O)N3C=CC(=N3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)

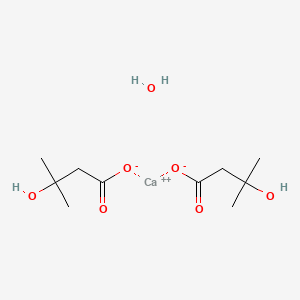
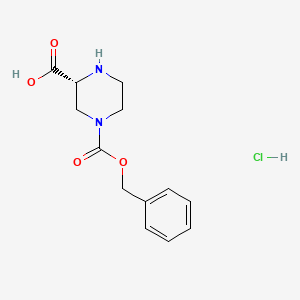
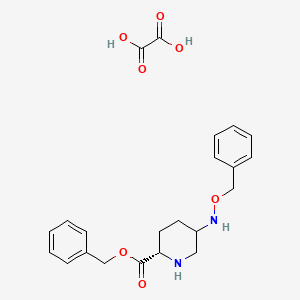



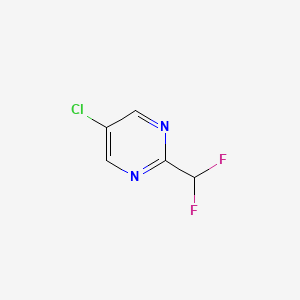
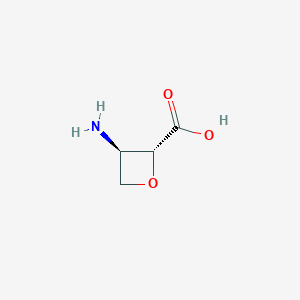
![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
